molecular formula C16H22N2O4 B1344887 [(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid CAS No. 1142205-63-7

[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid

Cat. No.: B1344887
CAS No.: 1142205-63-7
M. Wt: 306.36 g/mol
InChI Key: JZNGZJHUEWOZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid is a chemical compound of significant interest in medicinal chemistry research, particularly in the investigation of novel pharmacophores. Its structure, which incorporates a piperidine moiety and a methoxyphenyl group, is often explored for its potential to interact with central nervous system targets . Researchers are directed to study related compounds within this chemical class, such as certain 2-piperidin-1-yl-acetamide derivatives, which have been identified in patent literature as possessing inhibitory activity against tankyrase enzymes, a target in oncology research . Furthermore, structurally similar molecules featuring piperidine and methoxyphenyl subunits have been characterized as selective serotonin 2A (5-HT2A) receptor inverse agonists in preclinical studies, suggesting a potential research pathway for neuropsychiatric disorders . This reagent provides a valuable building block for synthesizing and evaluating new compounds for these and other biological activities. All products are intended for Research Use Only and are not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-22-14-7-5-13(6-8-14)18(12-16(20)21)11-15(19)17-9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNGZJHUEWOZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCCCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid, a compound with the chemical formula C₁₆H₂₂N₂O₄, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring and a methoxyphenyl group, which contribute to its biological activity. The structural formula can be represented as follows:

 4 Methoxyphenyl 2 oxo 2 piperidin 1 ylethyl amino acetic acid\text{ 4 Methoxyphenyl 2 oxo 2 piperidin 1 ylethyl amino acetic acid}

Key Properties

  • Molecular Weight : 306.36 g/mol
  • CAS Number : 1142205-63-7
  • MDL Number : MFCD12027668

Research indicates that [(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid may exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens.
  • Neuroprotective Effects : In silico studies have indicated potential interactions with neurodegenerative disease pathways, particularly through modulation of amyloid-beta peptide interactions.
  • Anti-inflammatory Properties : The compound may influence inflammatory pathways, although specific mechanisms require further elucidation.

Case Studies and Research Findings

A review of the literature reveals several studies investigating the biological activity of related compounds and derivatives:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Villemagne et al. (2020)Anti-tubercularCompounds showed significant inhibition against Mycobacterium tuberculosis with IC50 values in the low micromolar range.
Parikh et al. (2020)AntimicrobialDemonstrated 92% inhibition at specific concentrations against M. tuberculosis H37Rv strains.
Shruthi et al. (2019)NeuroprotectiveIdentified potential for interaction with neurodegenerative pathways, enhancing stability and bioavailability in models.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of [(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid:

  • Absorption : The compound is expected to have moderate absorption due to its molecular structure.
  • Distribution : Lipophilicity may allow for effective distribution across biological membranes.
  • Metabolism : In vitro studies suggest metabolic stability, which is advantageous for therapeutic applications.
  • Excretion : Further research is needed to clarify excretion pathways.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the piperidinyl-2-oxoethyl intermediate.
  • Coupling of this intermediate with 4-methoxyaniline derivatives.
  • Introduction of the aminoacetic acid group via appropriate acylation or alkylation steps.

Detailed Synthetic Routes

Piperidinyl-2-oxoethyl Intermediate Preparation
  • Starting from piperidine or substituted piperidines (e.g., 2-methylpiperidine), the 2-oxoethyl group is introduced by acylation with reagents such as chloroacetyl chloride or ethyl chlorooxoacetate under controlled conditions.
  • The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or ethanol, with bases such as sodium hydroxide to neutralize the acid byproducts.
Coupling with 4-Methoxyaniline
  • The piperidinyl-2-oxoethyl intermediate is reacted with 4-methoxyaniline to form the corresponding amide or amine linkage.
  • This step often involves nucleophilic substitution or condensation reactions, facilitated by heating and sometimes catalyzed by acid or base catalysts.
  • Solvents such as toluene or ethanol are commonly used to optimize reaction rates and yields.

Alternative Synthetic Approaches

  • Some patents describe the use of carbamoylpiperidine intermediates, where the piperidine nitrogen is functionalized with a carbamoyl group before coupling with the 4-methoxyphenylaminoacetic acid scaffold.
  • Variations in the piperidine substitution pattern (e.g., 2-methyl or 4-carbamoyl substituents) allow for structural analogs with potentially different pharmacological profiles.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Piperidine acylation Chloroacetyl chloride, base (NaOH) DMF, Ethanol 0–50 °C Controlled addition to avoid overreaction
Coupling with 4-methoxyaniline Heating, acid/base catalyst (optional) Toluene, Ethanol 60–110 °C Reaction monitored by TLC or HPLC
Aminoacetic acid introduction Haloacetic acid derivatives, base Ethanol, DMF Room temp to 80 °C Protection of amino groups may be required

Research Findings and Yields

  • The overall yields for the multi-step synthesis range from moderate to high (50–85%), depending on the purity of intermediates and reaction optimization.
  • The use of polar aprotic solvents and controlled temperature profiles significantly improves selectivity and reduces side product formation.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of 4-methoxyaniline derivatives with piperidine-containing intermediates. For example, describes a method using glacial acetic acid, sodium acetate, and acetic anhydride under reflux for cyclization and coupling. Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of amine to carbonyl intermediates), temperature (reflux at 110–120°C), and catalysts (e.g., sodium acetate for deprotonation). Purification typically employs recrystallization from methanol or ethanol .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the 4-methoxyphenyl, piperidine, and acetic acid moieties. For instance, ¹H NMR peaks at δ 3.8 ppm (methoxy group) and δ 2.5–3.5 ppm (piperidine protons) are diagnostic. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass). Purity assessment requires HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic piperidine and aromatic groups. Solubility can be enhanced using DMSO (≤10% v/v) or β-cyclodextrin complexes. Stability studies in PBS (pH 7.4) at 37°C over 24 hours, monitored via LC-MS, reveal degradation <5%. Storage at –20°C in anhydrous conditions is recommended to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How does the 4-methoxyphenyl moiety influence the compound’s pharmacokinetic profile and target binding affinity?

  • Methodological Answer : The methoxy group enhances lipophilicity, improving membrane permeability (logP ~2.5 calculated via XLogP3). Structure-Activity Relationship (SAR) studies, as in , suggest that electron-donating groups like methoxy increase binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase analogs). Competitive binding assays (SPR or ITC) using mutated protein targets can quantify affinity changes upon methoxy removal .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols using guidelines like OECD 439 for in vitro toxicity. Cross-validate results via orthogonal assays:

  • Example : If conflicting cytotoxicity data exist, compare MTT, ATP-based luminescence, and caspase-3/7 activation assays in parallel.
  • Data Normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and normalize to cell viability controls .

Q. What metabolic pathways are implicated in the biotransformation of this compound, and how can metabolites be characterized?

  • Methodological Answer : Phase I metabolism involves cytochrome P450-mediated oxidation of the piperidine ring (CYP3A4/5), while Phase II conjugation via glucuronidation targets the acetic acid moiety. Metabolite identification uses:

  • In vitro : Liver microsomes + NADPH, analyzed by UPLC-QTOF-MS.
  • In silico : Software like Meteor (Lhasa Ltd.) predicts plausible metabolites.
  • Key Metabolites : Hydroxylated piperidine derivatives and glucuronide conjugates (detectable at m/z +176.0321) .

Q. What strategies are effective for enantiomeric resolution of chiral intermediates in the synthesis of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol (90:10) at 1.0 mL/min. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes esters of the undesired enantiomer. highlights palladium-catalyzed asymmetric synthesis for generating quaternary amino acid derivatives with >95% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.